4-(2,3-epoxypropoxy)-TEMPO
Overview
Description
4-(2,3-epoxypropoxy)-TEMPO is a compound that belongs to the class of nitroxide radicals. It is characterized by the presence of an epoxy group attached to a TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) moiety. This compound is known for its stability and reactivity, making it valuable in various chemical and industrial applications.
Mechanism of Action
Pharmacokinetics
It’s known that epoxy compounds can be absorbed through the skin and mucous membranes, distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-(2,3-epoxypropoxy)-TEMPO . For instance, factors such as temperature, pH, and presence of other chemicals can affect its reactivity and stability. Additionally, the compound’s action can be influenced by the specific biological environment in which it is present, including the presence of various enzymes and other biomolecules.
Biochemical Analysis
Biochemical Properties
It’s hypothesized that due to its epoxy group, it may interact with various enzymes and proteins within the cell .
Cellular Effects
It’s hypothesized that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It’s hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Metabolic Pathways
It’s hypothesized that it may interact with certain enzymes or cofactors and may have effects on metabolic flux or metabolite levels
Transport and Distribution
It’s hypothesized that it may interact with certain transporters or binding proteins and may have effects on its localization or accumulation
Subcellular Localization
It’s hypothesized that it may have certain targeting signals or post-translational modifications that direct it to specific compartments or organelles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-epoxypropoxy)-TEMPO typically involves the reaction of TEMPO with epichlorohydrin. The process can be summarized as follows:
Reaction with Epichlorohydrin: TEMPO is reacted with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product.
Purification: The crude product is purified using techniques such as column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reaction: Large quantities of TEMPO and epichlorohydrin are reacted in industrial reactors.
Continuous Monitoring: The reaction conditions are continuously monitored to maintain optimal temperature, pH, and reactant concentrations.
Purification and Quality Control: The product is purified using industrial-scale chromatography or crystallization methods. Quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(2,3-epoxypropoxy)-TEMPO undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydroxyl derivatives.
Substitution: The epoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the epoxy group under mild conditions.
Major Products Formed
Oxidation: Formation of oxides and peroxides.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted TEMPO derivatives with various functional groups.
Scientific Research Applications
4-(2,3-epoxypropoxy)-TEMPO has a wide range of applications in scientific research, including:
Chemistry: Used as a radical initiator in polymerization reactions and as a stabilizer for free radicals.
Biology: Employed in spin labeling techniques for studying protein structures and dynamics.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent for oxidative stress-related diseases.
Industry: Utilized in the production of high-performance materials, coatings, and adhesives due to its stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-TEMPO: Similar structure but lacks the epoxy group.
4-acetamido-TEMPO: Contains an acetamido group instead of an epoxy group.
4-carboxy-TEMPO: Contains a carboxyl group instead of an epoxy group.
Uniqueness
4-(2,3-epoxypropoxy)-TEMPO is unique due to the presence of the epoxy group, which enhances its reactivity and allows it to participate in a broader range of chemical reactions compared to its analogs. This makes it particularly valuable in applications requiring high reactivity and stability.
Properties
InChI |
InChI=1S/C12H22NO3/c1-11(2)5-9(15-7-10-8-16-10)6-12(3,4)13(11)14/h9-10H,5-8H2,1-4H3 | |
---|---|---|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYJPKWBJZNALTL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1[O])(C)C)OCC2CO2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122413-85-8 | |
Record name | 4-Glycidyloxy-2,2,6,6-tetramethylpiperidine 1-Oxyl Free Radical | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.